Leucyl-tyrosyl-leucine

Overview

Description

Leucyl-tyrosyl-leucine is a dipeptide that has been found to exhibit antidepressant-like activity in mice . It is administered orally, intracerebroventricularly, or intraperitoneally . It is also known to increase the amount of cells expressing c-Fos, a marker for neuronal activity, in the dentate gyrus of the hippocampus .

Synthesis Analysis

Leucyl-tRNA synthetase inhibitors have been designed and synthesized by retaining leucine and replacing adenosine phosphate with amido-substituted aniline . All compounds were designed under the guidance of computer-aided drug design .Molecular Structure Analysis

The non-zeolitic behavior of L-leucyl–L-leucine and its self-organization in solid state and from solutions with the formation of different nanostructures are reported . This dipeptide forms porous crystals .Chemical Reactions Analysis

Aminoacyl-tRNA synthetases (ARSs) are essential enzymes that ligate amino acids to their cognate tRNAs during protein synthesis . ARS catalyzes a two-step transesterification reaction .Physical And Chemical Properties Analysis

The non-zeolitic behavior of L-leucyl–L-leucine and its self-organization in solid state and from solutions with the formation of different nanostructures are reported . This dipeptide forms porous crystals .Scientific Research Applications

1. Enzyme Activity and Protein Metabolism

Leucyl-tyrosyl-leucine plays a role in enzyme activity and protein metabolism. Studies have shown that certain peptides, including leucine-containing sequences, can activate enzyme action, influencing protein turnover in muscle. For example, the cleavage of L-leucyl-L-tyrosyl amide by penicillopepsin is activated by a non-substrate peptide, suggesting a conformational change in the enzyme responsible for increased catalytic activity (Wang, Dorrington, & Hofmann, 1974). Furthermore, leucine has been identified as a potential regulator of protein turnover in muscle, indicating its significant role in muscle protein synthesis and degradation (Buse & Reid, 1975).

2. Structural Analysis and Molecular Interactions

Leucine and tyrosine play a crucial role in the structural analysis and molecular interactions of proteins. Research on the adsorption structures of these amino acids on surfaces has provided insights into their stability and interaction mechanisms. For instance, the structures of leucine and tyrosine adsorbed on a Cu(110) surface were investigated, revealing specific favorable structures for each amino acid when adsorbed, thus contributing to the understanding of amino acid-surface interactions (Lee & Kim, 2020).

3. Amino Acid Transport and Blood-Brain Barrier Permeability

Leucyl-tyrosyl-leucine is significant in studying amino acid transport across biological barriers. For example, the transport of leucine-enkephalin, a peptide containing leucine and tyrosine, across the blood-brain barrier has been a subject of study, highlighting the specific transport mechanisms and the role of these amino acids in crossing biological membranes (Zlokovic et al., 1987).

4. Role in Cellular and Molecular Biology

Leucine and tyrosine are essential in various cellular and molecular biology processes. For instance, the study of tyrosyl-tRNA synthetase bound to photocaged L-tyrosine demonstrates the utility of these amino acids in time-resolved X-ray crystallography, providing a framework for understanding protein activities and cellular localization in response to external cues (Hosaka et al., 2022).

Future Directions

properties

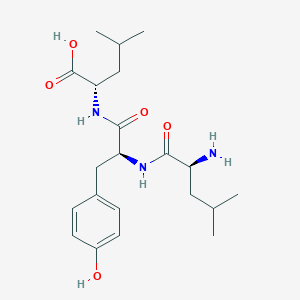

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O5/c1-12(2)9-16(22)19(26)23-17(11-14-5-7-15(25)8-6-14)20(27)24-18(21(28)29)10-13(3)4/h5-8,12-13,16-18,25H,9-11,22H2,1-4H3,(H,23,26)(H,24,27)(H,28,29)/t16-,17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKHAFUAPZCCDU-BZSNNMDCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Leucyl-tyrosyl-leucine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.